molecular formula C8H9N3OS B7856773 3-Phenyl-1,2,4-triazole-5-thiol hydrate

3-Phenyl-1,2,4-triazole-5-thiol hydrate

Cat. No.: B7856773
M. Wt: 195.24 g/mol
InChI Key: MLDZORJKIKBMKW-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-triazole-5-thiol hydrate (CAS 3414-94-6) is a key heterocyclic building block in medicinal chemistry and chemical synthesis. This mercapto-substituted 1,2,4-triazole derivative serves as a privileged scaffold for developing novel biologically active compounds due to its significance as a cyclic analog of thiosemicarbazides . Researchers value this compound for its role as a precursor in synthesizing diverse heterocyclic systems, including triazolothiadiazines and fused triazolethione pyrimidines . The compound's structure, featuring nucleophilic sulfur and nitrogen sites, allows for further functionalization through reactions with various reagents, enabling the creation of extensive chemical libraries for biological screening . Its applications in research are broad, with studies highlighting its incorporation into molecules evaluated for potent antioxidant and antimicrobial activities . Furthermore, derivatives of 1,2,4-triazole-3-thione have demonstrated promising anticancer and chemopreventive effects in biological evaluations, establishing the core structure as a highly relevant pharmacophore in anticancer research . Recent investigations also utilize this compound as a starting material for designing novel tyrosinase inhibitors , with applications in hyperpigmentation disorder research . The compound is typically supplied as a hydrate and has a melting point range of 253°C to 258°C . Safety Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.H2O/c12-8-9-7(10-11-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDZORJKIKBMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-triazole-5-thiol hydrate typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-triazole-5-thiol hydrate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Properties

Research has indicated that derivatives of 3-phenyl-1,2,4-triazole-5-thiol exhibit promising antimicrobial activities against various pathogens. A study demonstrated that synthesized derivatives showed significant inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans using agar-well diffusion methods . The structure-activity relationship (SAR) analysis suggests that modifications to the thiol group can enhance antimicrobial efficacy.

2.2 Chemopreventive and Chemotherapeutic Effects

Mercapto-substituted triazoles, including this compound, have been studied for their roles in cancer prevention and treatment. These compounds have shown potential in inhibiting tumor growth through various mechanisms, including inducing apoptosis in cancer cells . The ability to modulate biological pathways makes them valuable in developing new therapeutic agents.

Applications in Various Fields

3.1 Pharmaceuticals

The compound is utilized in drug formulation due to its antimicrobial properties and potential as a lead compound for developing new antifungal and antibacterial agents. Its derivatives are being explored for their effectiveness against resistant strains of bacteria and fungi .

3.2 Agriculture

In agriculture, 3-phenyl-1,2,4-triazole-5-thiol hydrate can serve as an active ingredient in fungicides due to its antifungal properties. Its application could help manage crop diseases effectively while reducing reliance on traditional chemical fungicides that may have adverse environmental impacts .

3.3 Analytical Chemistry

The compound is also used in analytical chemistry for chromatographic applications. Its stability and reactivity make it suitable for use as a reagent in various analytical techniques, including mass spectrometry and chromatography .

Case Studies and Research Findings

Study Focus Findings
Nurhan Gumrukcuoglu et al., 2023Antimicrobial ActivitySynthesized derivatives showed significant activity against multiple bacterial strains; promising candidates identified for further development .
PMC7412134Cancer ResearchHighlighted the chemopreventive effects of triazole derivatives; potential pathways for therapeutic application discussed .
Thermo ScientificChemical ApplicationsDetailed applications in bioprocessing and analytical chemistry; emphasized the versatility of the compound across different scientific domains .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-triazole-5-thiol hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting various cellular processes.

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Typically prepared via cyclization of thiosemicarbazides or alkylation of triazole precursors under alkaline conditions .
  • Applications : Used in pharmaceuticals, corrosion inhibition, and as a ligand for metal coordination .
  • Safety : Causes skin/eye irritation (GHS Hazard Statements: H315, H319, H335) .

Comparison with Similar Compounds

Structural Analogues

Triazole-thiol derivatives vary in substituents and heterocyclic frameworks. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Key Features/Applications Reference
3-Phenyl-1,2,4-triazole-5-thiol Phenyl (C₆H₅), thiol (-SH) C₈H₇N₃S Corrosion inhibition, antimicrobial activity
3-Amino-1,2,4-triazole-5-thiol Amino (-NH₂) instead of phenyl C₂H₄N₄S Lower pKa (6.94), enhanced nucleophilicity
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Trimethoxyphenyl, alkylated thiol C₁₇H₁₆N₃O₃S Anticancer and antifungal activity
3-Methyl-1,2,4-triazole-5-thione Methyl (-CH₃), thione (C=S) C₃H₅N₃S Thyroid inhibitor (e.g., methimazole)

Key Observations :

  • Electron-withdrawing groups (e.g., phenyl) lower thiol pKa, increasing acidity and reactivity in nucleophilic substitutions .
  • Bulkier substituents (e.g., trimethoxyphenyl) enhance biological activity but reduce solubility .

Comparison of Efficiency :

Method Yield (%) Time (h) Catalyst Reference
Conventional Alkylation 65–75 5–8 InCl₃
Microwave Synthesis 80–90 2–3 None

Microwave methods improve yields and reduce time due to uniform heating .

Reactivity and Chemical Behavior

  • Thiol Group Reactivity: Forms disulfide bonds (oxidation) or metal complexes (e.g., Al-Mg-Si in corrosion inhibition) . Adsorption Strength: Phenyl substituents in 3-phenyl derivatives enhance adsorption on metal surfaces (bond distance: 2.20 Å) compared to amino analogs (2.46 Å) .
  • Schiff Base Formation: Amino-substituted triazoles (e.g., 3-amino-1,2,4-triazole-5-thiol) form Schiff bases with aldehydes, unlike phenyl-substituted analogs .

Physical and Spectroscopic Properties

  • pKa Values: 3-Phenyl-1,2,4-triazole-5-thiol: ~8.2 (estimated; phenyl lowers acidity vs. amino analog) . 3-Amino-1,2,4-triazole-5-thiol: 6.94 .
  • NMR Profiles : Triazole-thiols show peaks at 20–140 ppm (¹H NMR) and 10–1000 ppm (¹³C NMR), with phenyl groups causing upfield shifts .

Biological Activity

3-Phenyl-1,2,4-triazole-5-thiol hydrate is a significant organosulfur compound with the molecular formula C8H7N3S. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. The compound features a phenyl group and a thiol group at the 5-position of the triazole ring, contributing to its unique properties and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This process often requires refluxing in ethanol or other suitable solvents to ensure high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for further derivatization.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens:

  • Bacterial Strains : The compound showed activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
  • Fungal Strains : It also exhibited antifungal activity against species such as Candida albicans .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Notably:

  • Melanoma Cells : Compounds derived from triazole-thiol frameworks have demonstrated enhanced cytotoxicity against melanoma cell lines compared to other cancer types .
  • Breast and Colon Carcinoma : In vitro studies indicated that several derivatives of triazole-thiols exhibited promising anticancer activity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, inhibiting enzyme activity. This mechanism is particularly relevant in targeting enzymes involved in cancer progression and microbial resistance.
  • Nucleic Acid Interaction : The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes such as replication and transcription .

Study on Antimicrobial Efficacy

A study conducted on synthesized derivatives of triazole-thiols reported that certain compounds exhibited potent antimicrobial activity. For instance:

CompoundActivity AgainstMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans8

These results highlight the potential of triazole-thiol derivatives as lead compounds in developing new antimicrobial agents .

Cytotoxicity Evaluation in Cancer Research

In another study assessing the cytotoxic effects of triazole derivatives on various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)98.08High
Panc-1 (Pancreatic)>100Moderate
IGR39 (Melanoma)<50Very High

These findings suggest that modifications to the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Synthesis: What are the optimized conditions for synthesizing 3-phenyl-1,2,4-triazole-5-thiol derivatives?

Answer:
The synthesis typically involves refluxing precursors like 5-phenyl-1,3,4-oxadiazol-2-ylamine with hydrazine hydrate in absolute ethanol (1:5 molar ratio) for 6–8 hours . Post-reaction, excess hydrazine and solvent are removed via rotary evaporation, followed by recrystallization from ethanol or THF to improve purity and yield. Alternative routes include microwave-assisted synthesis, which reduces reaction time by 30–50% compared to conventional methods . Key variables to optimize include temperature (80–100°C), solvent polarity, and stoichiometry of hydrazine hydrate to avoid side products like uncyclized intermediates.

Basic Characterization: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl groups (δ ~170 ppm) .

X-ray Crystallography : Resolves intermolecular interactions, such as S–H···N hydrogen bonds (2.8–3.1 Å) and π-stacking (3.4–3.6 Å) in crystal lattices .

Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 219 for the parent compound) and fragmentation patterns .

Advanced Synthesis: How can regioselective alkylation or functionalization of the triazole-thiol scaffold be achieved?

Answer:
Regioselectivity depends on reaction conditions:

  • Alkylation : Use S-alkylating agents (e.g., alkyl halides) in basic media (K2_2CO3_3/DMF) to target the thiol group over nitrogen atoms .
  • Schiff Base Formation : Condense the amino group (if present) with aldehydes/ketones in ethanol under acidic catalysis (e.g., glacial acetic acid) .
  • Mannich Reactions : Introduce morpholine or piperazine rings via three-component reactions with formaldehyde and secondary amines (yields: 65–80%) .

Advanced Biological Evaluation: How can researchers address contradictions in reported antibacterial activity data?

Answer:
Discrepancies often arise from:

  • Strain Variability : Use standardized strains (e.g., E. coli ATCC 25922) and clinical isolates to compare efficacy .
  • Solubility Issues : Employ DMSO or β-cyclodextrin complexes to enhance bioavailability in in vitro assays .
  • Mechanistic Studies : Combine MIC assays with time-kill curves and SEM imaging to differentiate bacteriostatic vs. bactericidal effects .

Advanced Computational Analysis: What methods validate the role of intermolecular interactions in triazole-thiol derivatives?

Answer:

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic (thiol) and electrophilic (triazole) sites .

Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 inhibition) using docking scores (AutoDock Vina) and binding free energies (MM-PBSA) .

Hirshfeld Surface Analysis : Quantify intermolecular contact contributions (e.g., H-bonding vs. van der Waals) from crystallographic data .

Basic Stability: How do pH and temperature affect the stability of 3-phenyl-1,2,4-triazole-5-thiol hydrate?

Answer:

  • pH Stability : The thiol group (-SH) oxidizes to disulfides (-S-S-) at pH > 8.0; stability is optimal at pH 5–7 .
  • Thermal Stability : Decomposition occurs above 200°C (TGA data), with a melting point of 198–202°C (DSC) .
  • Storage : Store under inert gas (N2_2) at 4°C to prevent oxidation and hygroscopic degradation .

Advanced Applications: What methodologies assess corrosion inhibition efficiency of triazole-thiol derivatives?

Answer:

  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct_{ct}) in 3.5% NaCl solutions; efficiency (%) = [(Rct(inhibitor)R_{ct(inhibitor)} - R{ct(blank)})/R) / R{ct(inhibitor)}$] × 100 .
  • Potentiodynamic Polarization : Determine corrosion current density (Icorr_{corr}) and inhibition mechanism (anodic/cathodic/mixed) .
  • Surface Analysis : Use SEM-EDX to confirm inhibitor adsorption on metal surfaces .

Research Gaps: What unexplored pharmacological properties warrant investigation?

Answer:

  • Actoprotective Activity : No verified data exist on endurance-enhancing effects; proposed assays include forced swim tests and ATPase activity measurements in murine models .
  • COX-2 Selectivity : Derivatives like levofloxacin-triazole hybrids show COX-2 IC50_{50} values of 0.8–1.2 µM but require in vivo validation .
  • Synergistic Effects : Combine with commercial antibiotics (e.g., ciprofloxacin) to evaluate resistance reversal using checkerboard assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1,2,4-triazole-5-thiol hydrate
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1,2,4-triazole-5-thiol hydrate

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